Cas no 2228469-20-1 (methyl 2-hydroxy-2-1-(1-methylcyclopropyl)cyclopropylacetate)

Methyl 2-hydroxy-2-[1-(1-methylcyclopropyl)cyclopropyl]acetate is a specialized cyclopropyl-containing ester with potential applications in synthetic organic chemistry and pharmaceutical intermediates. Its unique structure, featuring two cyclopropyl rings and a hydroxyl group, offers steric and electronic properties that may be valuable in stereoselective synthesis or as a building block for bioactive compounds. The presence of both hydroxyl and ester functional groups provides versatility for further derivatization, such as oxidation, reduction, or cross-coupling reactions. This compound’s constrained geometry could also be explored for studying ring strain effects or designing novel catalysts. Its stability and solubility profile make it suitable for controlled reaction conditions. Further research is needed to fully characterize its reactivity and potential applications.
methyl 2-hydroxy-2-1-(1-methylcyclopropyl)cyclopropylacetate structure
2228469-20-1 structure
Product name:methyl 2-hydroxy-2-1-(1-methylcyclopropyl)cyclopropylacetate
CAS No:2228469-20-1
MF:C10H16O3
MW:184.232243537903
CID:6301864
PubChem ID:165615199

methyl 2-hydroxy-2-1-(1-methylcyclopropyl)cyclopropylacetate Chemical and Physical Properties

Names and Identifiers

    • methyl 2-hydroxy-2-1-(1-methylcyclopropyl)cyclopropylacetate
    • EN300-1802906
    • 2228469-20-1
    • methyl 2-hydroxy-2-[1-(1-methylcyclopropyl)cyclopropyl]acetate
    • Inchi: 1S/C10H16O3/c1-9(3-4-9)10(5-6-10)7(11)8(12)13-2/h7,11H,3-6H2,1-2H3
    • InChI Key: UZTHQNJFBRYQQR-UHFFFAOYSA-N
    • SMILES: OC(C(=O)OC)C1(CC1)C1(C)CC1

Computed Properties

  • Exact Mass: 184.109944368g/mol
  • Monoisotopic Mass: 184.109944368g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 239
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 46.5Ų

methyl 2-hydroxy-2-1-(1-methylcyclopropyl)cyclopropylacetate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1802906-0.05g
methyl 2-hydroxy-2-[1-(1-methylcyclopropyl)cyclopropyl]acetate
2228469-20-1
0.05g
$1261.0 2023-09-19
Enamine
EN300-1802906-0.25g
methyl 2-hydroxy-2-[1-(1-methylcyclopropyl)cyclopropyl]acetate
2228469-20-1
0.25g
$1381.0 2023-09-19
Enamine
EN300-1802906-0.5g
methyl 2-hydroxy-2-[1-(1-methylcyclopropyl)cyclopropyl]acetate
2228469-20-1
0.5g
$1440.0 2023-09-19
Enamine
EN300-1802906-1g
methyl 2-hydroxy-2-[1-(1-methylcyclopropyl)cyclopropyl]acetate
2228469-20-1
1g
$1500.0 2023-09-19
Enamine
EN300-1802906-0.1g
methyl 2-hydroxy-2-[1-(1-methylcyclopropyl)cyclopropyl]acetate
2228469-20-1
0.1g
$1320.0 2023-09-19
Enamine
EN300-1802906-5.0g
methyl 2-hydroxy-2-[1-(1-methylcyclopropyl)cyclopropyl]acetate
2228469-20-1
5g
$4349.0 2023-06-03
Enamine
EN300-1802906-10.0g
methyl 2-hydroxy-2-[1-(1-methylcyclopropyl)cyclopropyl]acetate
2228469-20-1
10g
$6450.0 2023-06-03
Enamine
EN300-1802906-2.5g
methyl 2-hydroxy-2-[1-(1-methylcyclopropyl)cyclopropyl]acetate
2228469-20-1
2.5g
$2940.0 2023-09-19
Enamine
EN300-1802906-1.0g
methyl 2-hydroxy-2-[1-(1-methylcyclopropyl)cyclopropyl]acetate
2228469-20-1
1g
$1500.0 2023-06-03
Enamine
EN300-1802906-5g
methyl 2-hydroxy-2-[1-(1-methylcyclopropyl)cyclopropyl]acetate
2228469-20-1
5g
$4349.0 2023-09-19

Additional information on methyl 2-hydroxy-2-1-(1-methylcyclopropyl)cyclopropylacetate

Introduction to Methyl 2-Hydroxy-2-1-(1-Methylcyclopropyl)cyclopropylacetate (CAS No. 2228469-20-1)

Methyl 2-hydroxy-2-1-(1-methylcyclopropyl)cyclopropylacetate, identified by its CAS number 2228469-20-1, is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound belongs to a class of molecules characterized by their complex cyclic structures and functional groups, which make them of particular interest for their potential applications in drug development and synthetic chemistry.

The molecular structure of methyl 2-hydroxy-2-1-(1-methylcyclopropyl)cyclopropylacetate features a unique arrangement of cyclopropyl rings and hydroxyl groups, which contribute to its distinct chemical properties. The presence of these functional groups not only influences its reactivity but also opens up possibilities for diverse applications in medicinal chemistry. Specifically, the combination of hydroxyl and ester functionalities makes this compound a valuable intermediate in the synthesis of more complex molecules, including potential therapeutic agents.

In recent years, there has been growing interest in the development of novel compounds that can serve as scaffolds for drug discovery. The structural features of methyl 2-hydroxy-2-1-(1-methylcyclopropyl)cyclopropylacetate make it an attractive candidate for such studies. Researchers have been exploring its potential as a building block in the synthesis of small-molecule inhibitors targeting various biological pathways. For instance, the cyclopropyl moiety is known to enhance metabolic stability, a crucial factor in drug design.

One of the most compelling aspects of this compound is its versatility in chemical transformations. The hydroxyl group can participate in various reactions, such as esterification, etherification, and oxidation, while the ester functionality can be hydrolyzed or used in condensation reactions. These properties make methyl 2-hydroxy-2-1-(1-methylcyclopropyl)cyclopropylacetate a versatile tool for synthetic chemists looking to develop new molecules with tailored properties.

The pharmaceutical industry has been particularly interested in compounds with cyclopropyl groups due to their ability to modulate biological activity through unique interactions with target proteins. Studies have shown that cyclopropyl-containing molecules can exhibit enhanced binding affinity and selectivity, making them promising candidates for drug development. The compound’s structural complexity also suggests potential applications in the synthesis of protease inhibitors, which are critical in treating diseases such as HIV and cancer.

Recent advancements in computational chemistry have further enhanced the understanding of how methyl 2-hydroxy-2-1-(1-methylcyclopropyl)cyclopropylacetate interacts with biological targets. Molecular modeling studies have revealed that the compound can adopt multiple conformations, which may influence its binding affinity and efficacy. These insights are invaluable for medicinal chemists who are designing next-generation drugs with improved pharmacokinetic profiles.

The synthesis of methyl 2-hydroxy-2-1-(1-methylcyclopropyl)cyclopropylacetate presents both challenges and opportunities. While the reaction pathways are complex, they offer a rich ground for innovation in synthetic methodology. Researchers have been exploring novel catalytic systems and reaction conditions to improve yields and reduce byproduct formation. These efforts are not only aimed at optimizing the production process but also at expanding the synthetic toolkit available for constructing complex molecules.

The environmental impact of chemical synthesis is another area where compounds like methyl 2-hydroxy-2-1-(1-methylcyclopropyl)cyclopropylacetate play a significant role. Green chemistry principles have guided the development of more sustainable synthetic routes, emphasizing efficiency and minimal waste generation. By leveraging advanced catalytic systems and solvent-free reactions, researchers are working towards reducing the ecological footprint of chemical manufacturing.

In conclusion, methyl 2-hydroxy-2-1-(1-methylcyclopropyl)cyclopropylacetate (CAS No. 2228469-20-1) represents a fascinating compound with broad applications in pharmaceutical research and synthetic chemistry. Its unique structural features and functional groups make it a valuable tool for drug discovery and molecular construction. As research continues to uncover new possibilities for this compound, its significance in advancing chemical and biomedical sciences is likely to grow even further.

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